molecular formula C16H22N2O3 B2553668 methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448027-73-3

methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2553668
CAS No.: 1448027-73-3
M. Wt: 290.363
InChI Key: WDBKKIFPPWNKCV-UHFFFAOYSA-N
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Description

Methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetrahydroisoquinoline derivative featuring a methyl carboxylate group at position 2 and a bulky pivalamido (tert-butyl carboxamide) substituent at position 6.

Properties

IUPAC Name

methyl 7-(2,2-dimethylpropanoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)14(19)17-13-6-5-11-7-8-18(15(20)21-4)10-12(11)9-13/h5-6,9H,7-8,10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBKKIFPPWNKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(CCN(C2)C(=O)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.

    Introduction of the Pivalamido Group: This step involves the acylation of the amine group with pivaloyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially converting the dihydroisoquinoline to an isoquinoline.

    Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can modify the ester or amide groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products depend on the specific reactions but might include oxidized isoquinolines, reduced alcohol derivatives, or substituted amides and esters.

Scientific Research Applications

Methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate can be used in various scientific research applications:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its biological activity and potential as a drug candidate.

    Medicine: Investigating its pharmacological properties and therapeutic potential.

    Industry: Potential use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Effects at Position 7

The 7-position of tetrahydroisoquinoline derivatives is a key site for functional group modifications, influencing reactivity, yield, and biological activity.

Table 1: Comparison of 7-Substituted Tetrahydroisoquinoline Derivatives
Compound Name Substituent at 7-Position Molecular Weight (g/mol) Yield (%) Key Properties/Applications References
Methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate Pivalamido (tert-butyl carboxamide) Not explicitly provided N/A Hypothesized metabolic stability
tert-Butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate Hydroxyl 249.31 N/A Intermediate for further functionalization
tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Acetyl 275.34 N/A Electron-withdrawing group; potential reactivity modulation
7-(Naphthalen-2-ylmethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate Naphthalen-2-ylmethyl Not provided 40% Opioid peptidomimetics; bulky aromatic substituent
(±)-6,7-Dimethoxy-2-tosyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile Tosyl (p-toluenesulfonyl) Not provided 59% Sulfonyl group enhances electrophilicity

Key Observations :

  • Pivalamido vs. Hydroxyl/Acetyl Groups : The pivalamido group’s steric bulk and amide functionality contrast with hydroxyl or acetyl groups, which are smaller and more polar. This difference may influence solubility, metabolic stability, and synthetic accessibility. For instance, tert-butyl hydroxy derivatives (e.g., CAS 188576-49-0) are intermediates for further modifications, while pivalamido groups may resist enzymatic degradation .
  • Aromatic vs. Aliphatic Substituents : Compounds like 7-(naphthalen-2-ylmethyl)-derivatives exhibit lower yields (40%) due to steric challenges in synthesis, suggesting that the pivalamido group might similarly require optimized coupling conditions .

Ester Group Variations at Position 2

The choice of ester at position 2 (methyl, ethyl, or tert-butyl) impacts lipophilicity and hydrolytic stability.

Table 2: Ester Group Comparisons
Compound Name Ester Group at Position 2 Molecular Weight (g/mol) Yield (%) Stability/Solubility Trends References
This compound Methyl Not provided N/A Higher hydrolytic lability vs. tert-butyl
tert-Butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate tert-Butyl 249.31 N/A Enhanced steric protection; slower hydrolysis
(±)-Ethyl 1-cyano-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate Ethyl Not provided 82% Moderate stability; balance of lipophilicity

Key Observations :

  • Methyl vs. tert-Butyl Esters : Methyl esters (e.g., in and ) are more labile under basic or enzymatic conditions compared to tert-butyl esters, which are often used as protecting groups .
  • Yield Trends : Ethyl esters (82% yield in ) demonstrate higher synthetic efficiency than tert-butyl derivatives, possibly due to milder reaction conditions .

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